molecular formula C16H17NO B2636550 4-ethyl-N-(2-methylphenyl)benzamide CAS No. 900779-24-0

4-ethyl-N-(2-methylphenyl)benzamide

Cat. No. B2636550
CAS RN: 900779-24-0
M. Wt: 239.318
InChI Key: VEUVICJAOFGJKV-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-methylphenyl)benzamide , also known by its chemical formula C₁₄H₁₆N₂O , belongs to the class of benzamide compounds. Benzamides have diverse applications in medical, industrial, and biological fields. They are found in natural products, proteins, synthetic intermediates, and commercial drugs .


Synthesis Analysis

The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products undergo purification, and their analysis is determined using techniques such as IR spectroscopy , ¹H NMR , ¹³C NMR , and elemental methods .


Molecular Structure Analysis

The molecular structure of 4-ethyl-N-(2-methylphenyl)benzamide consists of a benzene ring with an ethyl group (C₂H₅) attached at the 4-position and a methylphenyl group (C₆H₅CH₃) at the 2-position . The amide functional group (CONH) connects the benzene ring and the ethyl-methylphenyl moiety .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, benzamides are versatile and participate in various transformations. They can undergo acylation , hydrolysis , and condensation reactions . Exploring the reactivity of 4-ethyl-N-(2-methylphenyl)benzamide with different reagents would provide further insights .

properties

IUPAC Name

4-ethyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-13-8-10-14(11-9-13)16(18)17-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUVICJAOFGJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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